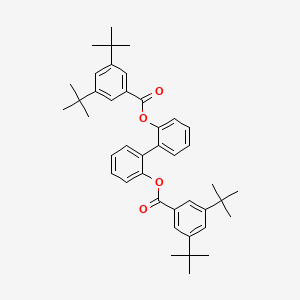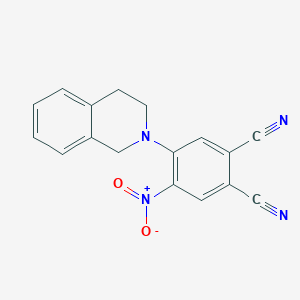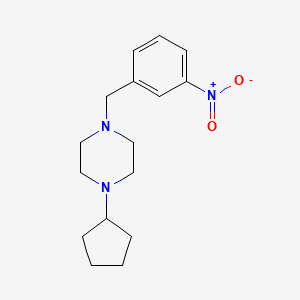![molecular formula C25H19FN2O5 B10885334 2-{[(2E)-2-cyano-3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}prop-2-enoyl]amino}benzoic acid](/img/structure/B10885334.png)
2-{[(2E)-2-cyano-3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}prop-2-enoyl]amino}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[((E)-2-CYANO-3-{4-[(4-FLUOROBENZYL)OXY]-3-METHOXYPHENYL}-2-PROPENOYL)AMINO]BENZOIC ACID is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a cyano group, a fluorobenzyl ether, and a methoxyphenyl group, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[((E)-2-CYANO-3-{4-[(4-FLUOROBENZYL)OXY]-3-METHOXYPHENYL}-2-PROPENOYL)AMINO]BENZOIC ACID typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. A common synthetic route may include:
Formation of the Fluorobenzyl Ether Intermediate: This step involves the reaction of 4-fluorobenzyl alcohol with an appropriate phenol derivative under basic conditions to form the fluorobenzyl ether.
Synthesis of the Methoxyphenyl Intermediate: The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions, often using methoxybenzene as the starting material.
Coupling Reactions: The key intermediates are then coupled using a suitable coupling reagent, such as a palladium-catalyzed cross-coupling reaction, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
2-[((E)-2-CYANO-3-{4-[(4-FLUOROBENZYL)OXY]-3-METHOXYPHENYL}-2-PROPENOYL)AMINO]BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-[((E)-2-CYANO-3-{4-[(4-FLUOROBENZYL)OXY]-3-METHOXYPHENYL}-2-PROPENOYL)AMINO]BENZOIC ACID has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.
Mécanisme D'action
The mechanism of action of 2-[((E)-2-CYANO-3-{4-[(4-FLUOROBENZYL)OXY]-3-METHOXYPHENYL}-2-PROPENOYL)AMINO]BENZOIC ACID depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[((E)-2-CYANO-3-{4-[(4-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}-2-PROPENOYL)AMINO]BENZOIC ACID: Similar structure but with a chlorine atom instead of fluorine.
2-[((E)-2-CYANO-3-{4-[(4-METHYLBENZYL)OXY]-3-METHOXYPHENYL}-2-PROPENOYL)AMINO]BENZOIC ACID: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorobenzyl ether and the methoxyphenyl group in 2-[((E)-2-CYANO-3-{4-[(4-FLUOROBENZYL)OXY]-3-METHOXYPHENYL}-2-PROPENOYL)AMINO]BENZOIC ACID imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from similar compounds with different substituents.
Propriétés
Formule moléculaire |
C25H19FN2O5 |
|---|---|
Poids moléculaire |
446.4 g/mol |
Nom IUPAC |
2-[[(E)-2-cyano-3-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]prop-2-enoyl]amino]benzoic acid |
InChI |
InChI=1S/C25H19FN2O5/c1-32-23-13-17(8-11-22(23)33-15-16-6-9-19(26)10-7-16)12-18(14-27)24(29)28-21-5-3-2-4-20(21)25(30)31/h2-13H,15H2,1H3,(H,28,29)(H,30,31)/b18-12+ |
Clé InChI |
XJNSVGSKERYPTN-LDADJPATSA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2C(=O)O)OCC3=CC=C(C=C3)F |
SMILES canonique |
COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC=CC=C2C(=O)O)OCC3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1,3-benzothiazol-2-yl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B10885251.png)




![ethyl {5-[({[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetyl)amino]-1,3,4-thiadiazol-2-yl}acetate](/img/structure/B10885276.png)
![1-benzyl-3,6-dimethyl-N-[4-(pyrrolidin-1-yl)benzyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10885288.png)
![Azepan-1-yl{1-[(3-nitrophenyl)carbonyl]piperidin-3-yl}methanone](/img/structure/B10885294.png)
![N'-[(E)-{4-[(2-methylbenzyl)oxy]phenyl}methylidene]benzohydrazide](/img/structure/B10885296.png)
![1-[1-(4-Fluorobenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B10885303.png)
![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-3-(4-methoxyphenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10885307.png)

![N-benzyl-1-[(4-methoxyphenyl)sulfonyl]-N-(2-phenylethyl)piperidin-4-amine](/img/structure/B10885313.png)
![1-(Benzylsulfonyl)-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B10885317.png)
